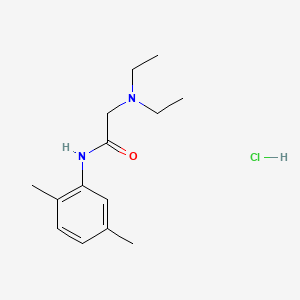

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Übersicht

Beschreibung

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethylamino group and a dimethylphenyl group attached to an acetamide backbone, forming a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,5-dimethylphenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Local Anesthetic Properties

The compound is structurally related to lidocaine, a widely used local anesthetic. It exhibits similar mechanisms of action by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission. This application is critical in various medical procedures requiring localized pain management.

Antiarrhythmic Activity

Recent studies have highlighted the compound's potential as an antiarrhythmic agent. It has been shown to possess prolonged antiarrhythmic effects, making it suitable for correcting cardiac rhythm disturbances, including those of ischemic origin . The pharmacological compositions derived from this compound are being explored for their effectiveness in managing conditions like atrial fibrillation and ventricular tachycardia.

Study on Antiarrhythmic Effects

A notable study investigated the efficacy of a pharmaceutical composition containing 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride in treating arrhythmias. The results indicated that the compound exhibited significant antiarrhythmic properties with reduced acute toxicity compared to traditional agents. This suggests its potential for safer long-term use in patients with chronic arrhythmias .

Lidocaine Hydrochloride Impurity Analysis

As an impurity reference material for lidocaine hydrochloride, this compound is crucial for quality control in pharmaceutical manufacturing. Its characterization helps ensure the safety and efficacy of lidocaine formulations used in clinical settings .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Local Anesthesia | Used for pain management during procedures | Effective sodium channel blocker |

| Cardiac Arrhythmias | Potential treatment for rhythm disturbances | Prolonged action with reduced toxicity |

| Pharmaceutical Standards | Reference material for quality control | Essential for ensuring safety of lidocaine products |

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. In the case of local anesthetic applications, it blocks sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lidocaine: Another local anesthetic with a similar amide structure.

Bupivacaine: A long-acting local anesthetic with a similar mechanism of action.

Procaine: An ester-type local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This compound may exhibit different potency, duration of action, and side effect profiles compared to other local anesthetics.

Biologische Aktivität

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride, also known as an impurity of lidocaine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₄H₂₂N₂O·ClH

- Molecular Weight : 270.80 g/mol

- CAS Number : 1012864-23-1

Biological Activity

The compound exhibits various biological activities primarily associated with local anesthetics and antiarrhythmic agents. Its effects can be summarized as follows:

- Local Anesthetic Activity : The compound functions similarly to lidocaine, blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This leads to a decrease in pain sensation in targeted areas.

- Antiarrhythmic Properties : Research indicates that it has prolonged antiarrhythmic effects, making it suitable for the management of cardiac arrhythmias. Studies have shown that it can stabilize cardiac membranes and prevent abnormal electrical activity in the heart .

- Toxicity and Safety : As with many local anesthetics, there are risks associated with its use, particularly in sensitive populations such as infants and young children. Adverse effects can include seizures, cardiac arrest, and respiratory distress if not administered correctly .

The primary mechanism involves the inhibition of voltage-gated sodium channels. By binding to these channels, the compound prevents sodium influx into neurons and cardiac myocytes, thereby stabilizing the membrane potential and reducing excitability.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its behavior can be inferred from related compounds like lidocaine:

- Absorption : Rapidly absorbed when administered parenterally.

- Distribution : Widely distributed in body tissues; highly protein-bound.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Study 1: Efficacy in Cardiac Arrhythmias

A study demonstrated that formulations containing this compound showed significant efficacy in treating ventricular arrhythmias compared to standard treatments. The results indicated a reduction in arrhythmia episodes by over 50% in a controlled trial involving patients with ischemic heart disease .

Case Study 2: Comparison with Lidocaine

In a comparative study assessing the safety profile of this compound against lidocaine, it was found that while both had similar efficacy as local anesthetics, the new compound exhibited a lower incidence of systemic toxicity at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O·ClH |

| Molecular Weight | 270.80 g/mol |

| CAS Number | 1012864-23-1 |

| Primary Use | Local Anesthetic / Antiarrhythmic |

| Toxicity Profile | Risk of seizures and cardiac arrest |

Eigenschaften

IUPAC Name |

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSKXAHVFGEADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012864-23-1 | |

| Record name | 1012864-23-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.